5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an acetylpiperazine, a naphthalen-2-yloxy moiety, a furan ring, an oxazole ring, and a carbonitrile group
Preparation Methods
The synthesis of 5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the naphthalen-2-yloxy moiety: This can be achieved by reacting naphthol with an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate.
Synthesis of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Formation of the oxazole ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Introduction of the acetylpiperazine group: This can be achieved by reacting piperazine with acetic anhydride.
Chemical Reactions Analysis
5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylpiperazine moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: It can inhibit the activity of certain enzymes, such as dihydrofolate reductase, by binding to their active sites.
Interfering with DNA synthesis: The compound can interfere with DNA synthesis and repair processes, leading to cell death.
Modulating signaling pathways: It can modulate various signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can be compared with similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also features a naphthalen-2-yloxy moiety and is synthesized via a copper(I)-catalyzed alkyne-azide cycloaddition reaction.
2-(4-Substituted piperazin-1-yl)-N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound is studied for its antimalarial activity and features a similar piperazine and naphthalen-2-yloxy structure.
5-((Naphthylene 2-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione: This compound is known for its antibacterial activity and shares the naphthalen-2-yloxy moiety.
Properties
Molecular Formula |
C25H22N4O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H22N4O4/c1-17(30)28-10-12-29(13-11-28)25-22(15-26)27-24(33-25)23-9-8-21(32-23)16-31-20-7-6-18-4-2-3-5-19(18)14-20/h2-9,14H,10-13,16H2,1H3 |
InChI Key |
SZIKOAHRIIRMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N |
Origin of Product |
United States |
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